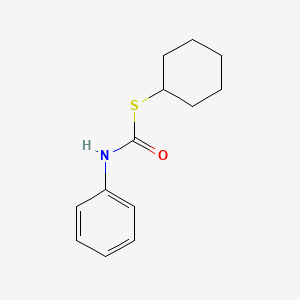

Thiocarbanilic acid, S-cyclohexyl ester

Description

Thiocarbanilic acid, S-cyclohexyl ester (CAS: Not specified in provided evidence) is a sulfur-containing organic compound characterized by a thiocarbanilate backbone (C₆H₅NHCS-) esterified with a cyclohexyl group. Its molecular formula is C₁₃H₁₇NS, with a molecular weight of 219.35 g/mol. Structurally, it combines aromatic (aniline-derived) and aliphatic (cyclohexyl) moieties, distinguishing it from simpler esters.

Propriétés

Numéro CAS |

5394-12-7 |

|---|---|

Formule moléculaire |

C13H17NOS |

Poids moléculaire |

235.35 g/mol |

Nom IUPAC |

S-cyclohexyl N-phenylcarbamothioate |

InChI |

InChI=1S/C13H17NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) |

Clé InChI |

CRHJWMVJRUJZQI-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)SC(=O)NC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfanyl-n-phenyl-formamide typically involves the reaction of cyclohexylthiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexylsulfanyl-n-phenyl-formamide may involve the use of automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexylsulfanyl-n-phenyl-formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

1-Cyclohexylsulfanyl-n-phenyl-formamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Cyclohexylsulfanyl-n-phenyl-formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, it references structurally or functionally related esters, enabling indirect comparisons. Below is an analysis of key analogs:

Cyclohexanedicarboxylic Acid, 1,2-Diisononyl Ester

- Structure: Diester of cyclohexane-1,2-dicarboxylic acid with two isononyl chains.

- Applications : Plasticizer for polymers, improving flexibility and durability.

- Regulatory Status : Restricted under REACH Annex XVII (Entry 51) due to environmental persistence .

- Comparison : Unlike Thiocarbanilic acid, S-cyclohexyl ester, this compound lacks sulfur and aromaticity, reducing its utility in reactions requiring nucleophilic sulfur (e.g., vulcanization). Its regulatory restrictions highlight differences in ecological impact.

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid, Methyl Ester)

- Structure: Methyl esters of saturated (e.g., hexadecanoic acid) or unsaturated (e.g., 9,12,15-Octadecatrienoic acid) fatty acids.

- Applications : Biofuel components, surfactants, or intermediates in pigment production (e.g., Monascus red pigments) .

- Comparison : this compound’s aromatic and sulfur-containing structure offers distinct reactivity (e.g., thiol-disulfide exchange) unavailable in fatty acid esters.

Trimethylsilyl-Protected Esters (e.g., 1-Monolinoleoylglycerol Trimethylsilyl Ether)

- Structure : Glycerol derivatives with silyl-protected hydroxyl groups and esterified fatty acids.

- Functional Groups : Trimethylsilyl ethers and ester groups.

- Applications : Used in analytical chemistry (e.g., derivatization for GC-MS) or lipid synthesis.

- Comparison : The silyl group enhances stability but reduces reactivity compared to the thioester group in this compound.

Table 1: Comparative Analysis of this compound and Related Compounds

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.